Methyl 1-chlorophthalazine-6-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7ClN2O2 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
methyl 1-chlorophthalazine-6-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-8-7(4-6)5-12-13-9(8)11/h2-5H,1H3 |
InChI Key |
DYTFPIINWVHHSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CN=NC(=C2C=C1)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformations of Methyl 1 Chlorophthalazine 6 Carboxylate
Reactivity of the Chlorine Substituent at the 1-Position
The chlorine atom at the 1-position of the phthalazine (B143731) core is highly susceptible to displacement. This enhanced reactivity is a consequence of the electron-withdrawing nature of the pyridazine (B1198779) ring nitrogen atoms, which activates the C1-Cl bond towards nucleophilic attack. ontosight.ainih.gov This activation makes the compound a valuable intermediate for introducing a variety of substituents at this position.
The primary reaction pathway for the modification of the 1-position is the Nucleophilic Aromatic Substitution (SNAr) mechanism. nih.govlibretexts.org In this two-step process, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org The presence of the electron-withdrawing nitrogen atoms in the phthalazine ring is crucial for stabilizing the negative charge of the intermediate, thereby facilitating the reaction. nih.gov
Methyl 1-chlorophthalazine-6-carboxylate is expected to react readily with hydrazine (B178648) and its derivatives. For instance, treatment of 1-chlorophthalazine (B19308) analogues with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) leads to the formation of 1-hydrazinylphthalazine derivatives. jocpr.com This transformation is a key step in the synthesis of various biologically active compounds.
Furthermore, the reaction with substituted hydrazines or related compounds can be used to construct fused heterocyclic systems. For example, reacting 1-chloro-4-alkoxyphthalazines with methyl hydrazinecarboxylate can yield intermediates that, upon further reaction, cyclize to form ontosight.aijocpr.comorganicchemistrytutor.comtriazolo[3,4-a]phthalazine derivatives. jocpr.com This type of cyclization reaction highlights the utility of the 1-chloro substituent as a linchpin for building more complex molecular architectures.
Table 1: Representative Reactions of 1-Chlorophthalazine Analogs with Hydrazine Derivatives
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 1-Chlorophthalazine | Hydrazine hydrate | 1-Hydrazinylphthalazine | jocpr.com |
| 1-Chloro-4-alkoxyphthalazine | Methyl hydrazinecarboxylate | 6-alkoxy- ontosight.aijocpr.comorganicchemistrytutor.comtriazolo[3,4-a]phthalazin-3(2H)-one | jocpr.com |
This table shows reactions of analogous compounds to illustrate the expected reactivity.
The activated chlorine atom at the 1-position can be displaced by a wide range of primary and secondary amines. These nucleophilic substitution reactions typically proceed by heating the chlorophthalazine derivative with the desired amine in a suitable solvent, such as n-butanol. jocpr.com This reaction provides a direct route to 1-amino- and 1-(substituted amino)phthalazine derivatives. The versatility of this reaction allows for the introduction of diverse functionalities, which is a common strategy in medicinal chemistry to modulate the pharmacological properties of the phthalazine scaffold.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org The chlorine atom on this compound, although generally less reactive than bromine or iodine, can participate in these transformations, particularly with the use of specialized catalyst systems. nih.govresearchgate.net
Suzuki-Miyaura Coupling : This reaction would involve coupling the chlorophthalazine with an aryl or vinyl boronic acid (or ester) to form a new C-C bond. researchgate.netresearchgate.net This is a powerful method for synthesizing biaryl and related structures. The use of electron-rich phosphine (B1218219) ligands can facilitate the challenging oxidative addition of the palladium(0) catalyst to the C-Cl bond. nih.gov
Sonogashira Coupling : This reaction couples the chlorophthalazine with a terminal alkyne, creating a C-C bond and introducing an alkynyl moiety. researchgate.netarkat-usa.org This transformation typically requires a palladium catalyst and a copper(I) co-catalyst. arkat-usa.org
Buchwald-Hartwig Amination : This reaction offers an alternative to classical nucleophilic substitution for forming C-N bonds. researchgate.netarkat-usa.org It involves the palladium-catalyzed coupling of the chlorophthalazine with an amine, and it is known for its broad substrate scope and functional group tolerance.
These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the creation of a diverse array of derivatives that would be difficult to access through other methods. sigmaaldrich.com
Nucleophilic Aromatic Substitution Reactions
Transformations Involving the Ester Moiety at the 6-Position
The methyl ester group at the 6-position provides another handle for chemical modification, independent of the reactivity at the 1-position.
The most common transformation of the ester group is its hydrolysis to the corresponding carboxylic acid, 1-chlorophthalazine-6-carboxylic acid. bldpharm.com This can be achieved under either basic or acidic conditions.
Basic hydrolysis, also known as saponification, is typically performed by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in a co-solvent like methanol (B129727) or THF to ensure solubility. organicchemistrytutor.comoperachem.commasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. organicchemistrytutor.com This process is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a stable carboxylate salt. masterorganicchemistry.com An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product. operachem.commasterorganicchemistry.com This method is generally high-yielding and is a standard procedure in organic synthesis. jocpr.com
Table 2: Typical Conditions for Ester Hydrolysis (Saponification)
| Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|
| NaOH (aq) | Methanol (MeOH) | Reflux | Carboxylate Salt | operachem.com |
This table provides general conditions for the saponification of methyl esters.
This hydrolysis is a crucial step for further derivatization, as the resulting carboxylic acid can be converted into amides, acid chlorides, or other functional groups, or used to improve the aqueous solubility of the molecule.
Modifications and Derivatization of the Phthalazine Core
The phthalazine ring system itself is a platform for extensive modification, particularly through reactions that build additional heterocyclic structures onto the core.
A prominent reaction pathway for this compound involves the formation of fused heterocyclic systems, most notably triazolo[3,4-a]phthalazines. jocpr.comsdiarticle3.com This widely used strategy creates complex, rigid scaffolds of significant interest in medicinal chemistry.
The synthesis typically proceeds in two steps. First, the chlorine atom at the C-1 position undergoes nucleophilic substitution with a hydrazine derivative. derpharmachemica.com Reaction with hydrazine hydrate yields methyl 1-hydrazinylphthalazine-6-carboxylate. bu.edu.eg This intermediate is then cyclized with a one-carbon unit source to form the fused 1,2,4-triazole (B32235) ring. jocpr.comresearchgate.net Various reagents can be used for the cyclization step, leading to different substituents on the newly formed triazole ring. researchgate.net For example, reacting the hydrazinyl intermediate with formic acid or triethyl orthoformate yields the parent triazolophthalazine, while using carboxylic acids or acyl chlorides introduces alkyl or aryl substituents. jocpr.comresearchgate.net
Similarly, fused pyrazole (B372694) rings can be constructed. The synthesis of pyrazolo[1,2-b]phthalazine derivatives often involves the reaction of a phthalazine precursor with hydrazine and a 1,3-dicarbonyl compound or its equivalent. longdom.orgnih.gov This multicomponent approach allows for the rapid assembly of complex heterocyclic structures. nih.gov
| Target Fused System | Key Intermediate | Cyclization Reagent Example |
|---|---|---|
| Triazolo[3,4-a]phthalazine | Methyl 1-hydrazinylphthalazine-6-carboxylate | Formic Acid, Triethyl Orthoformate, Carboxylic Acids, Carbon Disulfide |
| Pyrazolo[1,2-b]phthalazine | Phthalazine precursor + Hydrazine | Dialkyl Acetylene Dicarboxylates, Malononitrile, β-Ketoesters |
The reactivity of the phthalazine core is heavily concentrated at the C-1 and C-4 positions. These positions are activated towards nucleophilic substitution by the adjacent ring nitrogen atoms. In this compound, the C-1 position is the primary site for such reactions due to the presence of the chlorine leaving group.
Functionalization of the carbocyclic ring (positions C-5, C-7, and C-8) is significantly less common. The phthalazine ring system is electron-deficient, which deactivates the benzene (B151609) portion towards standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). Consequently, such transformations would require harsh conditions and may suffer from a lack of regioselectivity. The existing literature on phthalazine chemistry predominantly focuses on modifications at the more reactive C-1 and C-4 positions of the heterocyclic ring, with limited examples of direct functionalization at other sites of the core structure.
Advanced Structural Elucidation of Methyl 1 Chlorophthalazine 6 Carboxylate and Its Derivatives
Spectroscopic Analysis for Confirmation of Structural Modifications
Spectroscopic methods are indispensable for confirming the covalent structure of molecules in various states. For Methyl 1-chlorophthalazine-6-carboxylate, techniques such as NMR, mass spectrometry, and IR/UV-Vis spectroscopy provide complementary information that, when combined, offers a comprehensive structural picture.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms can be mapped out.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester group. The protons on the phthalazine (B143731) core are subject to complex splitting patterns due to spin-spin coupling. For instance, in related phthalazinone derivatives, aromatic protons typically appear as multiplets in the range of δ 7.18–8.43 ppm nih.gov. The three protons on the carboxylate-substituted ring of the target molecule would exhibit a specific pattern based on their positions relative to the ester and the fused ring. The methyl group of the ester is highly characteristic and would appear as a sharp singlet, likely in the δ 3.6-4.0 ppm range, as seen in similar amino acid methyl esters of phthalazinones where an OCH₃ signal appears at δ 3.64 ppm nih.gov.
¹³C NMR spectroscopy provides further confirmation by detecting the carbon skeleton. Key expected signals for this compound include the carbonyl carbon of the ester group (typically δ 160-175 ppm), the methyl carbon of the ester (around δ 52 ppm), and a series of signals for the aromatic and heterocyclic carbons nih.govnih.gov. In a study of a related chlorophthalazine derivative, aromatic and pyridazine (B1198779) carbons were observed between δ 126.7-151.6 ppm, with the carbon bearing the chlorine atom (C-Cl) appearing at δ 171 ppm tandfonline.com.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale / Notes |
| Aromatic-H | 7.8 - 8.5 (multiplets) | 125 - 155 | Signals correspond to the four protons on the phthalazine ring system. Their exact shifts and coupling constants depend on the electronic effects of the chloro and carboxylate groups. |
| -COOCH₃ | ~3.9 (singlet) | ~52 | The sharp singlet for the three equivalent methyl protons is highly diagnostic for the methyl ester functional group. |
| C=O (Ester) | N/A | ~165 - 170 | The carbonyl carbon signal is a key indicator of the ester group. |
| C-Cl | N/A | ~160 - 170 | The carbon atom directly attached to the electronegative chlorine atom is expected to be significantly downfield. |
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition. The calculated exact mass for this compound (C₁₀H₇ClN₂O₂) is 222.020 g/mol .
Electron ionization (EI) mass spectrometry also induces fragmentation of the molecule, and the resulting pattern serves as a structural fingerprint. Key fragmentation pathways for this molecule are predictable based on its functional groups whitman.edulibretexts.orgwikipedia.org:
Loss of a methoxy radical (-•OCH₃): A common fragmentation for methyl esters, leading to a peak at [M-31]⁺.
Loss of the entire methoxycarbonyl group (-•COOCH₃): This would result in a fragment at [M-59]⁺.
Loss of a chlorine radical (-•Cl): Cleavage of the C-Cl bond would produce a peak at [M-35]⁺.
Isotopic Pattern: A significant feature would be the presence of an [M+2]⁺ peak with an intensity approximately one-third of the molecular ion peak [M]⁺, which is characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotope ratio) tandfonline.com.
Analysis of various chlorophthalazine derivatives confirms these patterns, where the molecular ion peak is readily observed, often with an M+1 peak and the characteristic isotopic signature for chlorine tandfonline.com.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Fragment | Interpretation |
| 222 / 224 | [C₁₀H₇ClN₂O₂]⁺ | Molecular ion peak [M]⁺ and [M+2]⁺, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 191 / 193 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 187 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 163 / 165 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would display several characteristic absorption bands. A strong, sharp absorption band around 1720-1740 cm⁻¹ is expected for the C=O (carbonyl) stretching vibration of the ester group nih.gov. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while C-H stretching from the aromatic ring and methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ , respectively. The C-O single bond stretch of the ester would be visible in the 1100-1300 cm⁻¹ range, and the C-Cl stretch would appear in the fingerprint region, typically around 700-800 cm⁻¹ . Studies on related phthalazinone compounds confirm the presence of C=O and aromatic C=C bands in these expected regions nih.gov.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule's chromophore. The extended conjugated system of the phthalazine ring constitutes a strong chromophore. The presence of the chlorine atom and the methyl carboxylate group as auxochromes would influence the position and intensity of the absorption maxima (λ_max). Theoretical and experimental studies on similar heterocyclic systems show that electronic transitions typically occur in the UV region, and the solvent polarity can influence the λ_max values chemrxiv.org.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 2850 - 2960 | C-H Stretch | Methyl Group (-CH₃) |
| 1720 - 1740 | C=O Stretch | Ester Carbonyl |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1100 - 1300 | C-O Stretch | Ester |
| 700 - 800 | C-Cl Stretch | Aryl Halide |
Single-Crystal X-ray Diffraction for Definitive Structural Determination
While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray diffraction is the gold standard for its definitive determination in the solid state. This technique provides a precise three-dimensional map of electron density in a crystal, allowing for the exact measurement of bond lengths, bond angles, and torsional angles.
Although a crystal structure for this compound itself is not reported in the surveyed literature, studies on numerous other phthalazine derivatives demonstrate the power of this method researchgate.netias.ac.in. X-ray analysis of related compounds has confirmed the planarity of the fused phthalazine ring system and revealed details about intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the crystal packing ias.ac.in. For this compound, a crystal structure would definitively confirm the relative positions of the chloro and methyl carboxylate substituents and provide invaluable insight into its solid-state conformation and supramolecular chemistry.
Mechanistic Research and in Vitro Biological Study Perspectives of Methyl 1 Chlorophthalazine 6 Carboxylate Derivatives
Exploration of Molecular Mechanisms of Action for Derived Compounds in Cell-Based Assays (strictly in vitro focus)
The therapeutic potential of compounds derived from methyl 1-chlorophthalazine-6-carboxylate is primarily investigated through in vitro cell-based assays. These studies are crucial for elucidating the molecular mechanisms underlying their biological activities, including enzyme inhibition, effects on cell proliferation and cytotoxicity, and antimicrobial actions.
Enzyme Inhibition Studies (e.g., VEGFR-2 kinase, PARP-1)
VEGFR-2 Kinase Inhibition:
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Several phthalazine (B143731) derivatives have been identified as potent inhibitors of VEGFR-2 kinase. For instance, a series of novel phthalazine derivatives were designed and synthesized, with some compounds exhibiting significant inhibitory activity against VEGFR-2. nih.gov Compounds 2g and 4a, in particular, were found to be the most potent, with IC50 values of 0.148 µM and 0.196 µM, respectively. nih.gov The inhibitory activity of these derivatives is often attributed to their ability to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking the downstream signaling pathways that lead to angiogenesis. The structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the phthalazine core play a crucial role in determining the inhibitory potency. nih.gov For example, the presence of a 4-(4-chlorophenyl)phthalazine scaffold, combined with various spacers and distal moieties, has been shown to be beneficial for VEGFR-2 inhibition. nih.gov
Interactive Data Table: VEGFR-2 Kinase Inhibition by Phthalazine Derivatives
| Compound | IC50 (µM) for VEGFR-2 |
| 2g | 0.148 |
| 4a | 0.196 |
| 3a | 0.375 |
| 5b | 0.331 |
| 5a | 0.548 |
| 3c | 0.892 |
| Sorafenib (Reference) | Not specified in this study |
This table is populated with data from a study on novel phthalazine derivatives as VEGFR-2 inhibitors. nih.gov
PARP-1 Inhibition:
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair, and its inhibition has emerged as a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. Phthalazinone derivatives, structurally related to the core of this compound, have been extensively investigated as PARP-1 inhibitors. Olaparib, an approved PARP inhibitor, features a phthalazinone core. nih.gov Studies have shown that the inhibitory activities of these derivatives are related to the type of substituent and the length of the alkyl chain connecting to an aromatic ring. nih.gov For example, in a series of new phthalazinone derivatives, compound 23 demonstrated desirable inhibitory efficiency and potent anti-proliferative activities against the BRCA2-deficient Capan-1 cell line. nih.gov The mechanism of action involves the competitive inhibition of PARP-1, leading to the accumulation of DNA damage and ultimately cell death in cancer cells.
Cell Proliferation and Cytotoxicity Mechanisms (e.g., apoptosis induction, cell cycle arrest)
Many phthalazine derivatives exhibit potent cytotoxic effects against various cancer cell lines, and these effects are often mediated by the induction of apoptosis and cell cycle arrest.
Apoptosis Induction:
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several studies have demonstrated the ability of phthalazine derivatives to induce apoptosis in cancer cells. For example, one novel phthalazine derivative, compound 12b, was found to induce apoptosis in HCT-116 colon cancer cells by 21.7-fold compared to untreated cells. researchgate.net This was accompanied by an increase in the expression of cleaved caspase-3, a key executioner of apoptosis. nih.gov Another study on newly synthesized phthalazine derivatives, including parent compounds and their copper and platinum complexes, showed that they were active in inducing apoptosis in MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov
Cell Cycle Arrest:
Antimicrobial Activity Mechanisms (e.g., MurB enzyme inhibition, 14a-lanosterol demethylase inhibition)
Beyond their anticancer properties, phthalazine derivatives have also shown promise as antimicrobial agents.
Antibacterial Activity:
The antibacterial activity of phthalazine derivatives has been evaluated against various bacterial strains. While the exact mechanisms are not always fully elucidated, some studies suggest that these compounds may act by inhibiting essential bacterial enzymes. For example, docking studies have predicted that the antibacterial activity of certain phthalazine derivatives may be due to the inhibition of the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. ekb.eg
Antifungal Activity:
Several phthalazine derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi. The proposed mechanism for their antifungal action often involves the inhibition of 14a-lanosterol demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death. ekb.eg
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship Studies
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for the rational design of more potent and selective drugs.
Impact of Substituent Variation on Molecular Interactions and Pathways
SAR studies on phthalazine derivatives have revealed that even minor changes in the substituents can have a profound impact on their biological activity. For VEGFR-2 inhibitors, the lipophilicity and electronic nature of the distal moieties, as well as the type and length of the spacer connecting them to the phthalazine core, play a crucial role. nih.gov For instance, the presence of hydrazide and urea (B33335) spacers has been shown to impart higher VEGFR-2 binding affinity. nih.gov
In the case of PARP-1 inhibitors, the type of substituent on the aromatic ring and the length of the connecting alkyl chain are key determinants of inhibitory potency. nih.gov For antimicrobial phthalazine derivatives, substitutions that enhance the interaction with the active site of target enzymes like MurB or 14a-lanosterol demethylase are critical for improving activity. ekb.eg
Correlation of Structural Features with Observed In Vitro Effects
A strong correlation often exists between the structural features of phthalazine derivatives and their observed in vitro effects. For example, in a series of VEGFR-2 inhibitors, a preliminary SAR study focused on the hydrophobic and electronic nature of the substituents, the type and length of spacers, and the distal moieties. researchgate.net The data revealed that the 4-(4-chlorophenyl)phthalazine scaffold, when appropriately substituted, is a key feature for potent anticancer activity. nih.gov
Similarly, for PARP-1 inhibitors, specific structural motifs are required for effective binding to the enzyme's active site. nih.gov The correlation between structural features and antimicrobial activity is also evident, where specific substitutions lead to enhanced inhibition of bacterial or fungal growth. nanobioletters.com These SAR and structure-mechanism relationship studies provide valuable insights for the optimization of lead compounds and the design of new, more effective derivatives of this compound for various therapeutic applications.
Future Research Directions and Research Challenges
Development of Novel Synthetic Routes to Access Underexplored Analogues
The core challenge in fully exploiting the potential of Methyl 1-chlorophthalazine-6-carboxylate lies in the efficient and diverse synthesis of its analogues. The 1-chloro substituent is a key synthetic handle, readily displaced by various nucleophiles, which allows for the introduction of a wide array of functional groups. nih.gov Future research will likely focus on expanding the library of accessible compounds through innovative synthetic strategies.
Key areas for development include:
Palladium-Catalyzed Cross-Coupling Reactions: While nucleophilic substitution is common, the use of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the 1-position could provide access to a broader range of carbon-carbon and carbon-heteroatom bonds, leading to novel chemical space.
Modification of the Carboxylate Group: The methyl ester at the 6-position offers another site for modification. Hydrolysis to the corresponding carboxylic acid allows for the formation of amides, esters, and other derivatives through well-established coupling chemistries. vulcanchem.com Research into direct, selective transformations of the ester would also be valuable.
Multi-step, One-Pot Procedures: Developing tandem or one-pot reactions starting from simpler precursors to generate complex phthalazine (B143731) structures would significantly improve synthetic efficiency and reduce waste. Such procedures could involve initial cyclization to form the phthalazinone core, followed by chlorination and subsequent functionalization in a single sequence. nih.gov
Table 1: Potential Synthetic Transformations for Analogue Development
| Reaction Type | Position | Reagents/Conditions | Potential Outcome |
| Nucleophilic Aromatic Substitution | C1 | Amines, Alcohols, Thiols | Diverse amine, ether, and thioether analogues |
| Suzuki Coupling | C1 | Boronic acids, Pd catalyst, Base | Aryl or heteroaryl substituted phthalazines |
| Buchwald-Hartwig Amination | C1 | Amines, Pd catalyst, Ligand, Base | A broader scope of N-linked analogues |
| Hydrolysis | C6 (Ester) | LiOH, NaOH, or acid | Phthalazine-6-carboxylic acid for amide coupling |
| Amide Coupling | C6 (Acid) | Amines, Coupling agents (e.g., HATU, EDCI) | Library of amide-containing derivatives |
Advanced Mechanistic Investigations into Biological Target Engagement
Phthalazine derivatives have demonstrated significant activity as inhibitors of various enzymes, particularly Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov A critical future direction is to move beyond simple screening and delve into the precise molecular mechanisms by which analogues of this compound engage with their biological targets.
Advanced mechanistic studies would involve:
High-Resolution Co-crystal Structures: Obtaining X-ray crystal structures of analogues bound to their target proteins (e.g., PARP-1, VEGFR-2) would provide invaluable insights into the specific binding interactions, such as hydrogen bonds and hydrophobic contacts, that govern potency and selectivity. researchgate.net
Biophysical Techniques: Employing techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding kinetics (on/off rates) and thermodynamics of inhibitor-target interactions. This data is crucial for understanding the structure-activity relationship (SAR) and optimizing drug-target residence time.
Computational Modeling and Simulation: Using molecular dynamics (MD) simulations to model the dynamic behavior of the inhibitor within the active site of the target. These simulations can reveal key conformational changes and water networks that influence binding affinity. rsc.org
For instance, in PARP inhibition, understanding how different substituents at the 1-position interact with the nicotinamide-binding pocket can guide the design of more potent and selective inhibitors. nih.gov Similarly, for VEGFR-2 inhibitors, elucidating how the phthalazine scaffold orients substituents to interact with the hinge region and the allosteric hydrophobic pocket is key to improving efficacy. rsc.orgtandfonline.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The vast chemical space that can be explored by modifying the this compound scaffold makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can accelerate the drug discovery process by identifying promising candidates and predicting their properties before synthesis.
Future applications of AI and ML in this context include:
Generative Models for De Novo Design: Using generative AI algorithms to design novel phthalazine derivatives with desired properties. youtube.com These models can learn from existing data on active compounds to propose new structures that are likely to be potent inhibitors of specific targets.
Predictive Modeling of ADMET Properties: Training ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early-stage filtering of molecules that are likely to fail in later stages of development due to poor pharmacokinetic profiles or toxicity.
Quantitative Structure-Activity Relationship (QSAR) Models: Developing robust QSAR models to correlate the structural features of phthalazine analogues with their biological activity. This can help in prioritizing which compounds to synthesize and test, thereby saving time and resources. mdpi.com
The challenge in this area is the need for high-quality, curated datasets. The successful application of AI/ML is contingent on the availability of reliable experimental data for a diverse set of phthalazine analogues to train and validate the computational models.
Table 2: AI/ML Applications in Phthalazine Drug Discovery
| AI/ML Technique | Application | Objective |
| Generative Adversarial Networks (GANs) | De Novo Molecular Design | Propose novel, synthesizable phthalazine structures with high predicted activity. |
| Recurrent Neural Networks (RNNs) | De Novo Molecular Design | Generate new chemical entities based on learning the syntax of molecular representations (e.g., SMILES). mdpi.com |
| Support Vector Machines (SVM) | Predictive Modeling | Classify compounds as active/inactive and predict ADMET properties. |
| Gradient Boosting/Random Forest | QSAR Modeling | Predict the potency (e.g., IC50) of new analogues against targets like PARP or VEGFR-2. |
Exploration of New Applications for Modified Phthalazine Scaffolds (excluding prohibited areas)
While the primary focus for many phthalazine derivatives has been in oncology as kinase and PARP inhibitors, the versatility of the scaffold suggests potential in other therapeutic areas. mdpi.comjocpr.com Future research should aim to explore these underexplored applications by leveraging the chemical diversity that can be generated from this compound.
Potential new applications include:
Antimicrobial Agents: The phthalazine core has been investigated for antimicrobial properties. vulcanchem.com By introducing moieties known to be effective against bacterial or fungal targets, novel antimicrobial agents could be developed.
Anti-inflammatory Agents: Certain phthalazine derivatives have shown anti-inflammatory activity. researchgate.net Systematic modification of the scaffold could lead to the discovery of potent inhibitors of inflammatory pathways.
Neurodegenerative Diseases: Given that some heterocyclic compounds play a role in targeting pathways relevant to neurodegeneration, exploring the potential of phthalazine derivatives in this area could be a fruitful line of research.
The key challenge will be to design libraries of compounds that are tailored for these different biological targets and to establish relevant screening assays to identify active molecules. The ability to easily functionalize both the C1 and C6 positions of the core scaffold provides a powerful platform for creating diverse chemical libraries for this purpose.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing methyl 1-chlorophthalazine-6-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Common approaches include nucleophilic substitution on pre-functionalized phthalazine derivatives or carboxylation followed by methylation. Optimization involves monitoring reaction kinetics via HPLC or GC-MS to identify intermediates and byproducts. Temperature and solvent polarity (e.g., DMF vs. THF) significantly affect chlorination efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Compare - and -NMR spectra with computed chemical shifts (DFT calculations) to confirm substituent positions.
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular packing and bond angles. High-resolution data (>0.8 Å) minimizes thermal motion artifacts .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Reference SDS guidelines for emergency measures .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected -NMR splitting patterns) be resolved for methyl 1-chlorophlorophthalazine-6-carboxylate derivatives?
- Methodological Answer :
- Dynamic effects : Assess temperature-dependent NMR to detect conformational exchange broadening.
- Solvent polarity : Test in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.
- Computational modeling : Use Gaussian or ORCA to simulate coupling constants and compare with experimental data .
Q. What strategies are recommended for designing dose-response studies to evaluate the compound’s toxicity in in vitro models?
- Methodological Answer :
- Risk of Bias Mitigation : Follow Table C-7 guidelines (e.g., randomization of exposure levels, allocation concealment) to ensure reproducibility.
- Endpoint selection : Measure apoptosis (Annexin V/PI staining) and oxidative stress markers (ROS assays) across logarithmic dose ranges (0.1–100 µM).
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to compare groups, ensuring power analysis determines sample size .
Q. How can computational models (e.g., QSAR, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- QSAR : Train models using descriptors like logP, HOMO/LUMO energies, and Mulliken charges to predict electrophilic sites.
- Docking : Use AutoDock Vina with protein targets (e.g., kinases) to simulate binding affinities. Validate with MD simulations (NAMD/GROMACS) to assess stability .
Q. What experimental approaches address challenges in crystallizing this compound for structural analysis?
- Methodological Answer :
- Solvent screening : Employ vapor diffusion with 96-well plates using PEGs or salts as precipitants.
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.
- Low-temperature data collection : Reduce thermal disorder by cooling crystals to 100 K .
Q. How should researchers conduct cumulative risk assessments when studying this compound alongside structurally related phthalazine derivatives?
- Methodological Answer :
- Hazard index : Calculate additive effects using EPA guidelines, assuming dose addition for shared toxicity pathways (e.g., mitochondrial dysfunction).
- Uncertainty factors : Apply interspecies (10×) and intraspecies (10×) adjustments to extrapolate animal data to humans.
- Systematic reviews : Follow COSMOS-E frameworks to integrate epidemiological and mechanistic evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
